3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
Description
Properties
CAS No. |
878247-16-6 |
|---|---|
Molecular Formula |
C14H11FN2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H11FN2O3S2/c1-9-5-6-13(20-9)12-8-21-14(16-12)17-22(18,19)11-4-2-3-10(15)7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
MVHDMAJMMWODRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC(=C3)F |
Purity |
95 |
solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
α-Bromoketone Preparation
5-Methylfuran-2-carbonyl chloride undergoes Friedel-Crafts acylation with bromine-activated ketones to yield α-bromo-1-(5-methylfuran-2-yl)ethan-1-one. Optimal conditions:
Cyclization with Thiourea Derivatives
α-Bromoketone reacts with thiourea in ethanol under reflux (12 hr) to form the thiazole-2-amine intermediate. Subsequent deamination via diazotization (NaNO₂/HCl, 0°C) produces the 4-(5-methylfuran-2-yl)thiazole core.
Critical Parameters :
-
pH control (<2) during diazotization prevents furan ring decomposition
Sulfonamide Coupling Strategies
Coupling the thiazole amine with 3-fluorobenzenesulfonyl chloride follows two primary pathways:
Direct Sulfonylation in Aprotic Media
Coupling Reagent-Mediated Approach
Using HBTU/HOBt systems enhances reactivity for sterically hindered amines:
| Reagent | HBTU (1.2 equiv) | Yield | Reference |
|---|---|---|---|
| Base | DIPEA (3 equiv) | 73% | |
| Solvent | Acetonitrile | ||
| Temperature | 18°C, 3 hr | ||
| Purity (HPLC) | 95% |
Advantages :
Alternative Route: Suzuki-Miyaura Cross-Coupling
For scalability, a palladium-catalyzed cross-coupling assembles the furan-thiazole system post-sulfonylation:
Reaction Scheme
-
Synthesize 2-aminothiazole-4-boronic acid pinacol ester
-
Couple with 5-methylfuran-2-yl bromide using Pd(PPh₃)₄
-
Sulfonylate with 3-fluorobenzenesulfonyl chloride
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Base : K₃PO₄ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 90°C, 18 hr
-
Yield : 68% over 3 steps
Purification and Analytical Characterization
Final purification employs silica gel chromatography (EtOAc/hexanes 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.41 (m, 1H, Ar-F), 4.31 (s, 2H, SO₂NH), 2.89 (s, 3H, furan-CH₃)
-
HRMS : m/z calcd. for C₁₄H₁₁FN₂O₃S₂ [M+H]⁺ 339.0274, found 339.0271
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch + Direct | 52% | 95% | Pilot-scale | $$$ |
| Suzuki + Sulfonylation | 47% | 92% | Multi-kg | $$$$ |
| Coupling Reagent | 73% | 98% | Lab-scale | $$$$$ |
Tradeoffs :
-
Hantzsch route favors cost efficiency but requires toxic α-bromoketones
-
Suzuki coupling enables late-stage diversification at higher Pd costs
Industrial-Scale Considerations
For GMP production, the Hantzsch method is preferred due to:
-
Avoidance of palladium residues (<1 ppm specification)
-
Single-pass crystallization meets ICH purity guidelines
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest significant potential in drug development:
- Antimicrobial Activity : Compounds containing thiazole and sulfonamide groups are recognized for their antimicrobial properties. Research indicates that derivatives similar to 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide exhibit notable efficacy against various bacterial strains.
- Anticancer Properties : The thiazole ring is often associated with anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Synthesis and Optimization
Recent studies have focused on synthesizing this compound through various methods to optimize yield and purity while minimizing environmental impact. These synthetic pathways are crucial for scaling up production for research and therapeutic use.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamides were tested against resistant bacterial strains. The results indicated that compounds structurally related to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives revealed that compounds with similar structures to this compound showed significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of the furan moiety in enhancing bioavailability and efficacy.
Future Directions and Research Opportunities
The promising results from preliminary studies indicate that further research is warranted to explore:
- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects could lead to the development of more effective therapeutics.
- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in humans will be crucial for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiazole moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamide and thiazole derivatives:
Key Observations :
- The sulfonamide group is conserved across all compounds, critical for binding to enzymatic active sites.
COX/LOX Inhibition (Thiazole Derivatives)
- Compound 6a: Non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9.01 ± 0.01 mM for COX-1, ~11.65 ± 6.20 mM for COX-2) .
- Compound 6b : Selective COX-2 inhibitor (IC₅₀: ~9.01 ± 0.01 mM), with anti-inflammatory efficacy in murine models .
- The 3-fluoro and methylfuran groups may enhance selectivity for COX-2 due to steric and electronic effects.
Enzyme Binding and Allosteric Modulation
- A related sulfonamide-thiazole inhibitor (PDB: 6B2T) with bromo-thiazole and methylthiazole substituents binds to fructose-1,6-bisphosphatase via hydrophobic interactions . The target compound’s methylfuran group may similarly engage hydrophobic pockets but with reduced steric hindrance compared to bromine.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfonamide groups enhance aqueous solubility, but bulky substituents (e.g., pyrrolidine in ) may reduce it.
Biological Activity
3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its antibacterial properties, and a thiazole ring that contributes to its biological activity. The presence of the 5-methylfuran moiety enhances its interaction with biological targets.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of thiazole and furan have shown promising results against various bacterial strains.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.008 | |
| Similar Thiazole Derivative | Escherichia coli | 0.046 | |
| Another Furan-Thiazole Compound | Streptococcus pneumoniae | 0.03 |
These findings suggest that the compound can be effective against Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for antibiotic development.
The mechanism by which this compound exerts its antibacterial effects likely involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. Inhibition leads to cell death or growth arrest.
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for their antibacterial properties. The derivatives demonstrated IC50 values in the range of 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, indicating potent enzymatic inhibition . This suggests that modifications to the thiazole structure can enhance antibacterial activity.
Toxicity Assessment
In vitro toxicity assessments conducted on human liver cell lines (HepG2) revealed that certain derivatives of thiazole and furan exhibited low toxicity profiles while maintaining high antibacterial efficacy . This is crucial for developing safe therapeutic agents.
Q & A
Q. What synthetic routes are available for preparing 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide, and what are the critical optimization steps?
Answer: The synthesis typically involves coupling a sulfonamide precursor with a functionalized thiazole-furan intermediate. Key steps include:
- Sulfonylation: Reacting 3-fluorobenzenesulfonyl chloride with an amine-functionalized thiazole under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Thiazole-Furan Assembly: Cyclocondensation of 5-methylfuran-2-carbaldehyde with thiourea derivatives to form the thiazole core, followed by regioselective substitution .
- Purification: Recrystallization from ethanol or methanol to achieve >95% purity, as demonstrated in analogous sulfonamide syntheses .
Critical Optimization Parameters:
- Temperature control during cyclocondensation (reflux in ethanol at 78°C) to avoid side reactions.
- Stoichiometric ratios of sulfonyl chloride to amine (1:1.2) to maximize yield .
Q. How can the molecular structure and conformation of this compound be characterized experimentally?
Answer:
- X-Ray Crystallography: Resolve dihedral angles between the benzene, thiazole, and furan rings. For example, in related sulfonamide-thiazole systems, dihedral angles between aromatic systems range from 31° to 55°, influencing intermolecular interactions .
- NMR Spectroscopy: Analyze - and -NMR to confirm regiochemistry and detect coupling between fluorine and adjacent protons. Overlapping aromatic signals may require advanced techniques like COSY or NOESY for full assignment .
- Computational Modeling: Use Multiwfn software to calculate electrostatic potential surfaces and electron localization functions, aiding in predicting reactivity and binding motifs .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Enzyme Inhibition Assays: Screen against dihydropteroate synthetase (DHPS) due to structural similarity to sulfonamide antibiotics. Use a spectrophotometric assay monitoring dihydrofolate formation .
- Cellular Toxicity: Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay (IC determination).
- Ion Channel Profiling: Test selectivity for Na1.7 or TRPM8 channels using patch-clamp electrophysiology, given the thiazole moiety’s role in channel modulation .
Advanced Research Questions
Q. How do crystallographic data inform the design of derivatives with improved binding affinity?
Answer: Crystallographic studies reveal:
- Hydrogen Bonding Networks: The sulfonamide group participates in N–H···O/N interactions (e.g., bond lengths ~2.8–3.0 Å), stabilizing supramolecular assemblies. Modifying the sulfonamide’s electron density (e.g., fluorination) can enhance these interactions .
- Torsional Flexibility: The dihedral angle between the thiazole and benzene ring (~55°) suggests conformational rigidity. Introducing substituents at the 4-position of the thiazole could modulate this angle to optimize target engagement .
Methodological Approach:
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Answer: Discrepancies may arise from:
- Membrane Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with passive diffusion.
- Metabolic Stability: Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the furan ring) .
- Off-Target Effects: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition.
Case Study:
In Na1.7 inhibitor development, microsomal stability issues led to variable in vivo results. Human microdose pharmacokinetic studies were critical to validate clinical translatability .
Q. How can computational methods predict the impact of fluorine substitution on pharmacological properties?
Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess fluorine’s electron-withdrawing effects on the sulfonamide’s pK (predicted ΔpK ~0.5–1.0 units) .
- Molecular Dynamics (MD): Simulate binding to Na1.7’s domain IV voltage sensor. Fluorine’s electronegativity may strengthen interactions with arginine residues (e.g., R1456) .
- ADMET Prediction: Use QikProp to estimate logP (clogP ~2.8) and blood-brain barrier penetration (predicted CNS activity: −2 < logBB < −1) .
Q. What advanced spectral techniques address signal overlap in 1H^1H1H-NMR analysis?
Answer: For complex aromatic regions:
- Selective 1D TOCSY: Isolate coupled spin systems in crowded regions (e.g., distinguish thiazole H-2 from furan H-3 protons) .
- -Decoupled 2D HSQC: Resolve - correlations near the fluorine atom.
- Dynamic NMR: Variable-temperature experiments (e.g., 298–343 K) to detect rotational barriers in the sulfonamide group .
Q. How does the compound’s supramolecular packing influence its solid-state stability?
Answer:
- Hydrogen-Bonded Chains: In analogous sulfonamides, N–H···O interactions form 18-membered synthons, enhancing thermal stability (decomposition >250°C) .
- C–H···π Interactions: Stabilize layered structures, as seen in furan-thiazole derivatives. Quantify using Hirshfeld surface analysis (e.g., 12–15% contribution to packing energy) .
Experimental Validation:
- Thermogravimetric analysis (TGA) to measure melting points and decomposition profiles.
- Powder XRD to monitor polymorphic transitions under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
